2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)-
Description
2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- is a heterocyclic compound characterized by a tetrazole ring fused with a 2-furanyl group substituted at the 5-position with a 3-methylphenyl moiety. Its molecular formula is C₁₀H₁₀N₄O₂, with a molecular weight of 218.21 g/mol and a calculated logP of 0.3244, indicating moderate lipophilicity . The compound’s structure combines aromatic (phenyl, furan) and heterocyclic (tetrazole) features, which are often associated with bioactivity, including anti-inflammatory and antimicrobial properties .
Properties
CAS No. |
93770-36-6 |
|---|---|
Molecular Formula |
C14H12N4O3 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
2-[5-[5-(3-methylphenyl)furan-2-yl]tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C14H12N4O3/c1-9-3-2-4-10(7-9)11-5-6-12(21-11)14-15-17-18(16-14)8-13(19)20/h2-7H,8H2,1H3,(H,19,20) |
InChI Key |
JBOYJWQOXKGKHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(O2)C3=NN(N=N3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Attachment of the Acetic Acid Moiety: The acetic acid group is introduced via a nucleophilic substitution reaction.
Introduction of the 3-Methylphenyl and Furan Rings: These substituents are added through a series of electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as halogenated, alkylated, and oxidized forms.
Scientific Research Applications
2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2H-Tetrazole-2-acetic acid, 5-(5-(3-methylphenyl)-2-furanyl)- exerts its effects involves interactions with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of biologically active molecules. This enables the compound to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Key Differences :
- The 3-methylphenyl-furanyl substituent in the target compound enhances lipophilicity compared to the simpler furan-2-yl group in the analogue from .
- Benzoxazole-tetrazole hybrids () exhibit additional heterocyclic complexity, which may improve antimicrobial activity but reduce metabolic stability .
Substituent Effects on Bioactivity
- 3-Methylphenyl Group : The methyl group at the phenyl para position increases steric bulk and lipophilicity, which may enhance membrane permeability and bioavailability compared to unsubstituted phenyl derivatives .
- Furan vs.
- Chlorine Substituents : The 4-chlorophenyl group in ’s compound introduces a strong electron-withdrawing effect, which could enhance antibacterial activity but reduce aqueous solubility .
Physical and Chemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
